REACTION_SMILES
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[CH3:1][C:2]([Cl:3])=[O:4].[CH3:5][CH:6]([OH:7])[CH3:8].[NH2:9][CH2:10][C:11]1([OH:18])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]1.[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1>>[ClH:3].[NH2:9][CH2:10][C:11]1([OH:18])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC1(O)CCCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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NCC1(O)CCCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |